molecular formula C37H61N9O4 B12303423 palmitoyl-DL-His-DL-Phe-DL-Arg-NH2

palmitoyl-DL-His-DL-Phe-DL-Arg-NH2

Cat. No.: B12303423
M. Wt: 695.9 g/mol
InChI Key: WBHUVOTYPRYBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 is a synthetic peptide compound known for its applications in cosmetic and dermatological products. It is a lipo-peptide that mimics natural peptides in the body, providing various benefits, particularly in skin and hair care.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified through high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the histidine residue.

    Reduction: Reduction reactions can occur at the peptide bonds.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) are used.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are employed.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can enhance or diminish the peptide’s activity.

Scientific Research Applications

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential in wound healing and anti-inflammatory treatments.

    Industry: Widely used in cosmetic formulations for its anti-aging and skin-rejuvenating properties.

Mechanism of Action

The mechanism of action of palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 involves its interaction with specific receptors on the cell surface. It mimics natural peptides, binding to receptors and activating signaling pathways that promote collagen synthesis and reduce inflammation. The peptide also enhances the expression of antioxidant enzymes, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl-GHK: A tripeptide with similar skin-rejuvenating properties.

    Palmitoyl Tetrapeptide-20: Known for its role in hair pigmentation and anti-aging effects.

Uniqueness

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 is unique due to its specific sequence and ability to mimic natural peptides, providing targeted benefits in skin and hair care. Its combination of amino acids and palmitoyl group enhances its stability and efficacy in cosmetic formulations.

Properties

IUPAC Name

N-[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N9O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-33(47)44-32(25-29-26-41-27-43-29)36(50)46-31(24-28-19-15-14-16-20-28)35(49)45-30(34(38)48)21-18-23-42-37(39)40/h14-16,19-20,26-27,30-32H,2-13,17-18,21-25H2,1H3,(H2,38,48)(H,41,43)(H,44,47)(H,45,49)(H,46,50)(H4,39,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHUVOTYPRYBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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